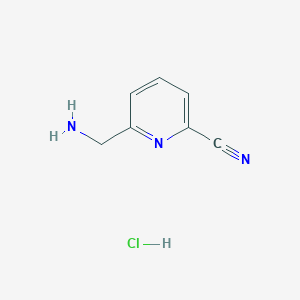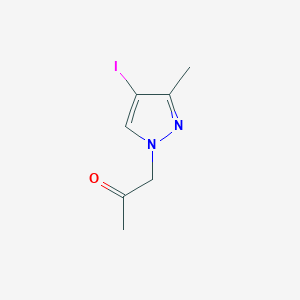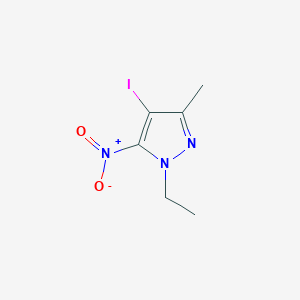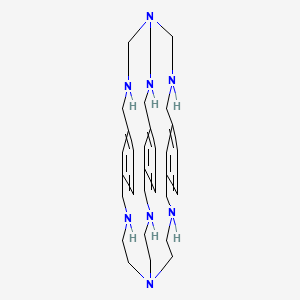
Octaaminocryptand 1
Vue d'ensemble
Description
Octaaminocryptand 1 is an aminocryptand ligand . It is a type of cryptand, which are a family of synthetic, bi-dentate (forming two bonds with a metal ion), and macrocyclic ligands for a variety of cations .
Synthesis Analysis
The synthesis of Octaaminocryptand 1 involves a low-temperature [2 + 3] condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by sodium borohydride reduction .Molecular Structure Analysis
The molecular structure of Octaaminocryptand 1 is represented by the formula C36H54N8 . The molecular weight is 598.87 . The structure can be represented by the SMILES notation: C1(CNCCN(CCNC2)CCNCC3=CC=CC4=C3)=CC(CNCCN(CCNC4)CCNCC5=CC=CC2=C5)=CC=C1 .Physical And Chemical Properties Analysis
Octaaminocryptand 1 is soluble in DMSO . It has a molecular weight of 598.87 and a molecular formula of C36H54N8 .Applications De Recherche Scientifique
Anion Encapsulation
The research by (Ravikumar et al., 2008) explores the structural aspects of octaaminocryptand L(2) and its ability to bind and encapsulate anions like iodide and bichloride. The study demonstrates how the degree of protonation affects guest encapsulation, highlighting the receptor's role in molecular recognition and encapsulation.
Water Cluster Formation
(Lakshminarayanan et al., 2005) examined the formation of a unique two-dimensional layer of water molecules interconnected by (H2O)45 clusters within the octaaminocryptand structure. This illustrates a template effect of the octaaminocryptand, providing insights into water layer formation under confined conditions.
Protonation and Molecular Recognition
The study by (Lakshminarayanan et al., 2008) discusses the synthesis and structural analysis of octaaminocryptand L with various degrees of protonation. It focuses on how different degrees of protonation affect the binding of halides, picrate, and water, contributing to a deeper understanding of molecular recognition.
Structural Investigations
(Lakshminarayanan et al., 2008) conducted X-Ray crystallographic investigations of octaaminocryptand and its bis-protonated salt. This research provides insights into the interactions of water trimers and C-H…π interactions in T-shaped benzene dimers, crucial for modeling aromatic substrates in biomolecules and supramolecular assemblies.
Water-Acetonitrile-Water Cluster Recognition
The research by (Ravikumar et al., 2006) examines the encapsulation of a water−acetonitrile−water cluster in octaaminocryptand. This highlights the compound's ability to recognize and encapsulate specific molecular structures, which can be useful in understanding complex molecular interactions.
Propriétés
IUPAC Name |
1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVANUKVUBLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octaaminocryptand 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



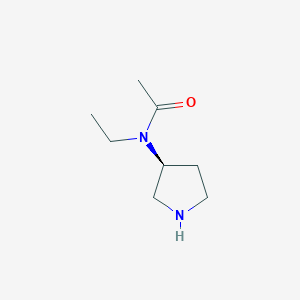
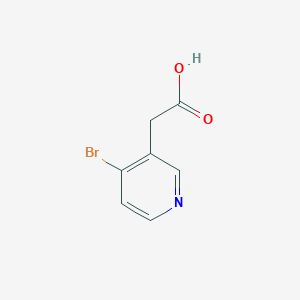
![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)
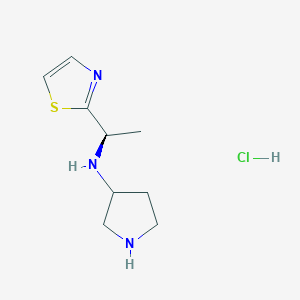
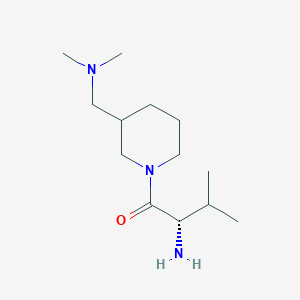
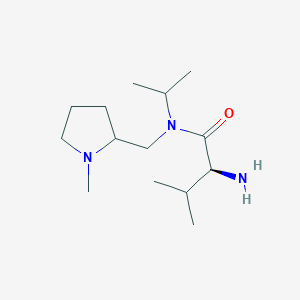
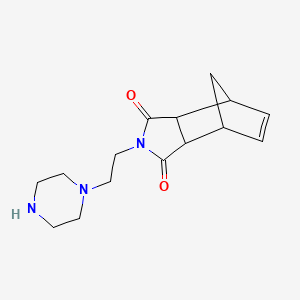
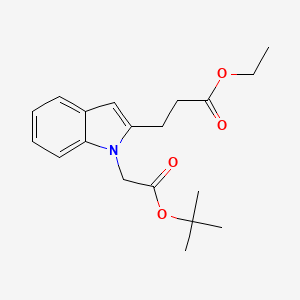
![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)
